molecular formula C9H19N B2560129 (3-Tert-butylcyclobutyl)methanamine CAS No. 1519765-68-4

(3-Tert-butylcyclobutyl)methanamine

Cat. No. B2560129
CAS RN: 1519765-68-4
M. Wt: 141.258
InChI Key: WQWJQZWVFAJXQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Tert-butylcyclobutyl)methanamine” is an organic compound that belongs to the class of amines. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .


Molecular Structure Analysis

The molecular structure of “(3-Tert-butylcyclobutyl)methanamine” would consist of a cyclobutyl ring (a four-membered carbon ring) with a tert-butyl group (a carbon atom bonded to three methyl groups) and a methanamine group (a carbon atom bonded to a nitrogen atom) attached. The exact structure and properties would depend on the specific positions and orientations of these groups .


Chemical Reactions Analysis

As an amine, “(3-Tert-butylcyclobutyl)methanamine” would be expected to participate in various chemical reactions. Amines are basic and can react with acids to form amides. They can also undergo reactions with electrophiles due to the availability of a lone pair of electrons on the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Tert-butylcyclobutyl)methanamine” would depend on its specific structure and composition. As an amine, it would be expected to exhibit basicity. Its solubility in water and other solvents would depend on the balance of hydrophilic (water-attracting) and hydrophobic (water-repelling) components in its structure .

Scientific Research Applications

Synthesis of Novel Compounds and Intermediates

Ambient-Temperature Synthesis : The compound (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, related to (3-Tert-butylcyclobutyl)methanamine, was synthesized at ambient temperature through a condensation reaction, showcasing the utility of tert-butyl groups in stabilizing reactive intermediates for novel compound synthesis Diana Becerra, J. Cobo, Juan C Castillo, 2021.

Medium-Sized Cyclophanes Synthesis : Another study involved the synthesis of medium-sized cyclophanes with tert-butyl groups, demonstrating the role of these groups in facilitating complex chemical reactions through conformational stability and stereodynamics control T. Yamato, K. Fujita, T. Abe, Hirohisa Tsuzuki, 2001.

Photocytotoxic Properties for Therapeutic Applications

Iron(III) Complexes : Research on iron(III) complexes with tert-butyl groups revealed their photocytotoxic properties under red light, suggesting potential applications in light-activated therapies for cancer treatment. These complexes were able to generate reactive oxygen species, indicating their usefulness in therapeutic interventions Uttara Basu, Ila Pant, I. Khan, A. Hussain, P. Kondaiah, A. Chakravarty, 2014.

Asymmetric Synthesis and Catalysis

Asymmetric Synthesis of Amines : The versatility of N-tert-Butanesulfinyl imines for the asymmetric synthesis of amines was highlighted, demonstrating the role of tert-butyl groups in facilitating stereoselective reactions crucial for pharmaceutical synthesis J. Ellman, T. D. Owens, T. P. Tang, 2002.

Materials Science and Luminescence

Vapochromic Pt(II) Complexes : Studies on Pt(II) terpyridine complexes with tert-butyl groups exhibited vapochromic behavior, changing color upon exposure to certain vapors. This property has implications for sensor design and materials science, where color change can signal the presence of specific substances T. Wadas, Quan‐Ming Wang, Yong-Joo Kim, Christine Flaschenreim, T. Blanton, R. Eisenberg, 2004.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other substances or systems. For “(3-Tert-butylcyclobutyl)methanamine”, this would depend on the specific context or application. For example, if used as a base in a chemical reaction, its mechanism of action would involve the donation of a pair of electrons to an acid .

Safety and Hazards

The safety and hazards of “(3-Tert-butylcyclobutyl)methanamine” would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure and potential harm .

Future Directions

The future directions for research and applications of “(3-Tert-butylcyclobutyl)methanamine” would depend on its properties and potential uses. It could be of interest in various areas of chemistry and materials science, among others .

properties

IUPAC Name

(3-tert-butylcyclobutyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-9(2,3)8-4-7(5-8)6-10/h7-8H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWJQZWVFAJXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.